

7-Fluoroquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Fluoroquinoline

Cat. No.: B188112

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For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a detailed overview of **7-Fluoroquinoline**, a heterocyclic aromatic organic compound. It outlines the fundamental physicochemical properties, including its CAS number and molecular weight. While specific experimental data for **7-Fluoroquinoline** is limited in publicly available literature, this document extrapolates potential synthetic pathways and discusses the broader biological significance of the fluoroquinolone scaffold in drug discovery. The guide also presents generalized experimental protocols and data presentation formats relevant to the characterization of such compounds.

Core Properties of 7-Fluoroquinoline

7-Fluoroquinoline is a fluorinated derivative of quinoline. Its fundamental properties are summarized below.

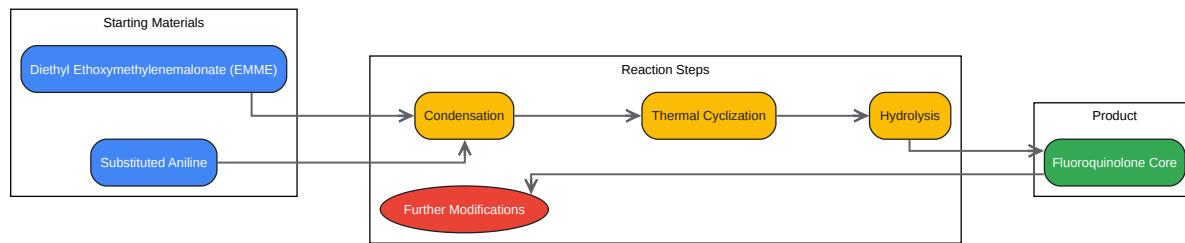
Property	Value	Reference
CAS Number	396-32-7	[1] [2]
Molecular Formula	C ₉ H ₆ FN	[3]
Molecular Weight	147.15 g/mol	[3]
Boiling Point	127-129 °C at 30 Torr	[3]

Synthesis of Fluoroquinolones: A General Perspective

Detailed, step-by-step experimental protocols for the specific synthesis of **7-Fluoroquinoline** are not readily available in the reviewed literature. However, the synthesis of fluoroquinolone derivatives is well-documented. A common approach involves the Gould-Jacobs reaction, followed by cyclization and subsequent modifications. The following represents a generalized workflow for the synthesis of a fluoroquinolone core structure, which could be adapted for the synthesis of **7-Fluoroquinoline**.

General Synthetic Workflow

The synthesis of a fluoroquinolone typically begins with the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. Subsequent steps can include hydrolysis, N-alkylation, and nucleophilic aromatic substitution to introduce various functional groups.



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A generalized workflow for the synthesis of a fluoroquinolone core.

Illustrative Experimental Protocol: Synthesis of a Fluoroquinolone Precursor

The following protocol describes the synthesis of a common fluoroquinolone precursor, which can be modified for different derivatives.

Materials:

- 3-Chloro-4-fluoroaniline
- Diethyl ethoxymethylenemalonate (EMME)
- Diphenyl ether
- Ethanol

Procedure:

- A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated.[\[1\]](#)
- The resulting intermediate is then added to heated diphenyl ether to induce thermal cyclization, forming the quinolone ring system.[\[4\]](#)
- The reaction mixture is cooled, and the product is precipitated by the addition of a suitable solvent like ethanol.
- The crude product is collected by filtration and purified by recrystallization.

Physicochemical Characterization

Detailed experimental data for the physicochemical properties of **7-Fluoroquinoline**, such as melting point, solubility, and comprehensive spectroscopic data, are not extensively reported. For novel fluoroquinolone derivatives, a standard panel of analytical techniques is employed for characterization.

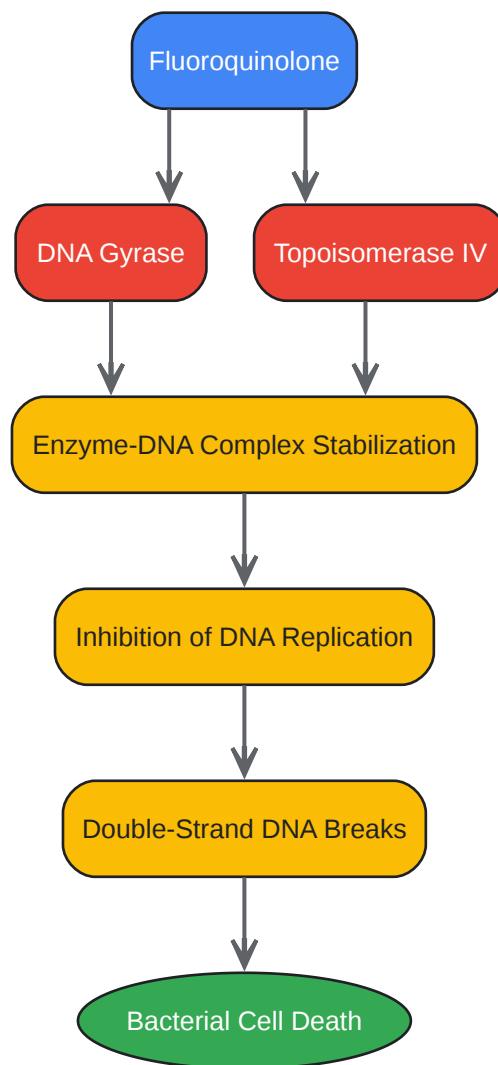
Analytical Technique	Purpose	Expected Observations for a Fluoroquinolone
¹ H and ¹³ C NMR Spectroscopy	Structural elucidation and confirmation.	Characteristic signals for the quinoline ring protons and carbons, with splitting patterns influenced by the fluorine substituent.[2][5][6]
Infrared (IR) Spectroscopy	Identification of functional groups.	Absorption bands corresponding to C-F stretching, C=C and C=N bonds of the aromatic system. [7][8]
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions.[9]
Melting Point Analysis	Assessment of purity.	A sharp melting point range for a pure crystalline solid.
Solubility Studies	Determination of solubility in various solvents.	Fluoroquinolones generally exhibit low water solubility, which can be pH-dependent. [10]

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for **7-Fluoroquinoline**, the broader class of fluoroquinolones is well-known for its significant antibacterial activity.[11]

General Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[15]



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The mechanism of action of fluoroquinolone antibiotics.

In Vitro and In Vivo Evaluation of Fluoroquinolone Derivatives

The biological activity of novel fluoroquinolone compounds is typically assessed through a series of in vitro and in vivo experiments.

In Vitro Assays:

- Minimum Inhibitory Concentration (MIC) Determination: This assay is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[\[1\]](#)

- DNA Gyrase and Topoisomerase IV Inhibition Assays: These enzymatic assays directly measure the inhibitory activity of the compound against its target enzymes.

In Vivo Studies:

- Mouse Protection Test: This model is used to evaluate the efficacy of a new antibacterial agent in a living organism by challenging infected mice with the test compound.[1]
- Toxicity Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the compound.[1]

Conclusion and Future Directions

7-Fluoroquinoline represents a core structure within the broader and pharmaceutically significant class of fluoroquinolones. While specific data on **7-Fluoroquinoline** itself is sparse, the established synthetic methodologies and biological evaluation protocols for its derivatives provide a solid framework for future research. Further investigation into the synthesis and biological properties of **7-Fluoroquinoline** and its unique derivatives could unveil novel therapeutic agents with potentially distinct activities and applications in drug development. The exploration of structure-activity relationships, particularly the impact of the fluorine atom at the 7-position, may lead to the discovery of compounds with improved efficacy and safety profiles.

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